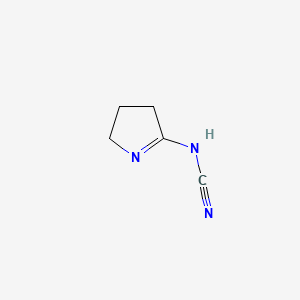

Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

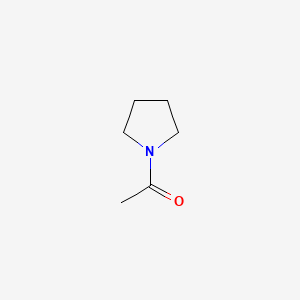

The synthesis of new derivatives of 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine has been reported . The process involves a one-stage condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This results in the formation of new potential antiviral compounds, analogs of pyrrolinylpyrimidine .Molecular Structure Analysis

The molecular structure of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)- is represented by the formula C5H7N3. More detailed structural information may be available from specialized chemical databases .Chemical Reactions Analysis

Cyanamide is known to undergo various reactions with itself due to the presence of both a nucleophilic and electrophilic site within the same molecule . It exists as two tautomers, one with the connectivity N≡C–NH2 and the other with the formula HN=C=NH (carbodiimide tautomer) . Cyanamide dimerizes to give 2-cyanoguanidine (dicyandiamide), a process that is hindered or reversed by acids and is inhibited by low temperatures .Physical And Chemical Properties Analysis

Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)- has a molecular weight of 109.13 g/mol. More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications

Synthesis of Heterocyclic Compounds

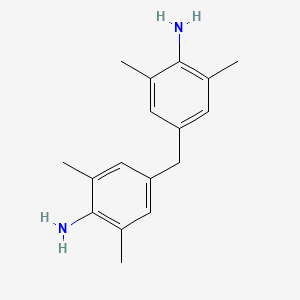

Cyanamide derivatives are pivotal in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The unique NCN connectivity of cyanamide allows for the formation of diverse heterocycles, including pyrroles, which are essential in drug development due to their pharmacological properties .

Cycloaddition Chemistry

The reactivity of cyanamide derivatives enables them to participate in cycloaddition reactions. These reactions are fundamental in creating complex molecular architectures found in natural products and medicinal compounds. The ability to form multiple bonds in a single step makes cyanamide derivatives valuable in constructing cyclic structures .

Aminocyanation Reactions

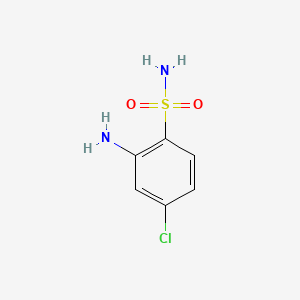

Cyanamide derivatives are used in aminocyanation reactions, where they add an amino group and a cyanide to a substrate. This reaction is beneficial for introducing nitrogen-containing functional groups into molecules, which is a common requirement in synthesizing active pharmaceutical ingredients .

Electrophilic Cyanide-Transfer Agents

In synthetic chemistry, cyanamide derivatives act as electrophilic cyanide-transfer agents. They can transfer the cyanide group to various substrates, enabling the synthesis of nitriles, which are precursors to carboxylic acids, amides, and other essential organic compounds .

Radical Reaction Chemistry

The radical chemistry of cyanamide derivatives is an area of interest due to their potential to create carbon-nitrogen bonds through radical pathways. This method is particularly useful in constructing carbon-nitrogen bonds that are otherwise challenging to form .

Coordination Chemistry

Cyanamide derivatives exhibit unique coordination chemistry, allowing them to bind with metals and form complexes. These complexes have applications in catalysis, material science, and as intermediates in organic synthesis .

Green Chemistry Applications

The synthesis of cyanamide derivatives aligns with green chemistry principles, utilizing methods that reduce or eliminate the use and generation of hazardous substances. This includes solvent-free methods, microwave-aided synthesis, and the use of green solvents, making the process more environmentally friendly .

Drug Discovery and Development

The pyrrole moiety of cyanamide derivatives is a fundamental building block for many biologically active molecules. Its versatility and biocompatibility make it a valuable tool in drug design, leading to the discovery of new therapeutic agents with a wide range of pharmacological actions .

Mechanism of Action

Target of Action

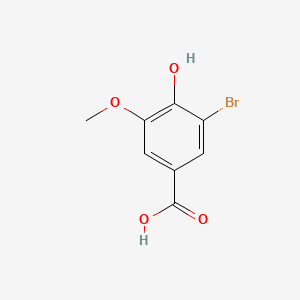

The primary target of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is D-amino-acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes.

Mode of Action

It is believed to interact with its target, d-amino-acid oxidase, and modulate its activity . This interaction and the resulting changes in enzyme activity can lead to alterations in the metabolism of D-amino acids.

Biochemical Pathways

Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is likely to affect several biochemical pathways due to its interaction with D-amino-acid oxidase. These pathways include the metabolism of D-amino acids such as D-arginine and D-ornithine

properties

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZXPQUCMIIDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242994 |

Source

|

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)- | |

CAS RN |

97482-05-8 |

Source

|

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)